molecular formula C6H13NO2 B8211601 (5-Aminooxan-2-yl)methanol

(5-Aminooxan-2-yl)methanol

Cat. No.: B8211601
M. Wt: 131.17 g/mol
InChI Key: LGXUYQPVNUGLTG-UHFFFAOYSA-N
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Description

(5-Aminooxan-2-yl)methanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydropyran ring with an amino group and a hydroxyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines .

Industrial Production Methods

Industrial production of (5-Aminooxan-2-yl)methanol may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Aminooxan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Aminooxan-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Aminooxan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Aminooxan-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(5-aminooxan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXUYQPVNUGLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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